2-(5-Aminopentoxy)phenol
Description
2-(5-Aminopentoxy)phenol is a phenolic compound featuring a pentoxy chain terminated by an amino group (-O-(CH₂)₅-NH₂) at the 2-position of the phenol ring. Phenolic compounds with amino and alkoxy substituents are widely studied for applications in pharmaceuticals, polymers, and materials science due to their hydrogen-bonding capacity, solubility profiles, and electronic effects .
Properties
IUPAC Name |
2-(5-aminopentoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-8-4-1-5-9-14-11-7-3-2-6-10(11)13/h2-3,6-7,13H,1,4-5,8-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWWYHOUNWZCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Aminopentoxy)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a 5-aminopentoxy group. One common method is the reaction of 2-hydroxyphenol with 5-aminopentanol under acidic or basic conditions to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process often involves the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Aminopentoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: The amino group can be reduced to form corresponding amines, which can be further functionalized.
Substitution: The phenol group is highly reactive in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for the oxidation of phenols to quinones.
Reduction: Sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are typical reducing agents.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) without a catalyst due to the activating effect of the phenol group.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols
Scientific Research Applications
2-(5-Aminopentoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Aminopentoxy)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: The amino group interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammatory responses.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The nature and position of substituents significantly influence melting points, solubility, and crystallinity:
Key Observations :
- Alkoxy Chain Length: Longer chains (e.g., pentoxy in 2-(5-Aminopentoxy)phenol) likely reduce melting points compared to methoxy or methyl substituents due to decreased crystallinity .
- Hydrogen Bonding: Amino and hydroxyl groups promote intramolecular interactions, as seen in pyrazole derivatives where O–H⋯N bonds enforce coplanarity .
Molecular Geometry and Interactions
Crystal structures of related compounds reveal:
- Planarity: In pyrazole derivatives, intramolecular O–H⋯N hydrogen bonds enforce near-coplanar arrangements of phenol and pyrazole rings (dihedral angle = 0.95°) .
- Substituent Orientation: Bulky groups (e.g., nitrophenoxy) introduce significant dihedral angles (54.10°), disrupting planarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
